molecular formula C25H36O5 B12290286 [8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate

[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate

Katalognummer: B12290286
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: PHAXMMMKRGSDIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate is a structural analog of simvastatin, a well-known hypolipidemic prodrug. Simvastatin itself is chemically designated as [(1S,3R,7R,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-oxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate . The key distinction lies in the ester moiety: the compound in question features a 2,2-dimethylbut-3-enoate group, introducing a double bond (C3–C4) absent in simvastatin’s saturated 2,2-dimethylbutanoate chain . This structural modification may influence lipophilicity, metabolic stability, and binding affinity to HMG-CoA reductase, the target enzyme for cholesterol biosynthesis regulation .

The compound shares the core hexahydronaphthalene ring system and a tetrahydro-4-hydroxy-6-oxopyran-2-yl (oxan-2-yl) side chain with simvastatin, critical for its prodrug activation into the β-hydroxy acid (BHA) form . However, the unsaturated ester could alter solubility (BCS classification) and pharmacokinetic properties compared to simvastatin .

Eigenschaften

Molekularformel

C25H36O5

Molekulargewicht

416.5 g/mol

IUPAC-Name

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate

InChI

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3

InChI-Schlüssel

PHAXMMMKRGSDIV-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Re-esterification of Lovastatin Derivatives

This method adapts strategies from simvastatin synthesis, replacing the 2-methylbutyrate side chain with 2,2-dimethylbut-3-enoate:

Steps :

  • Hydrolysis of Lovastatin :
    • Lovastatin (C24H36O5) is treated with KOH (8–12 equivalents) in MeOH/H2O (1:4–1:12 v/v) at 60–80°C for 4–6 hrs to yield monacolin J acid.
    • Yield : 85–92%.
  • Lactonization :

    • Monacolin J acid undergoes acid-catalyzed cyclization (HCl, toluene, Dean-Stark trap) to form diol lactone.
    • Conditions : 110°C, 3–5 hrs.
    • Yield : 78–84%.
  • Selective Acylation :

    • Diol lactone reacts with 2,2-dimethylbut-3-enoyl chloride (1.2–1.5 equivalents) in the presence of DMAP (10 mol%) and Et3N in CH2Cl2 at 0–25°C.
    • Key Data :

























      ParameterValueSource
      Reaction Time12–18 hrs
      Conversion Rate89–94%
      Isolated Yield67–72%
  • Deprotection and Purification :

    • Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1).

Direct Alkylation of Methyl 2-Oxobut-3-enoate

This route builds the ester side chain early in the synthesis:

Procedure :

  • Oxidation of Methyl Vinyl Glycolate (MVG) :
    • MVG is oxidized using Dess-Martin periodinane (1.1 equivalents) in CH2Cl2 at 25°C for 30 min to form methyl 2-oxobut-3-enoate.
    • Yield : 91%.
  • Esterification with Hexahydronaphthalenol :

    • The enoate reacts with [8-(hydroxyethyl)-3,7-dimethyl-hexahydronaphthalen-1-ol] (1:1.2 molar ratio) using DCC/DMAP in THF.
    • Conditions : 0°C → 25°C, 24 hrs.
    • Yield : 63–68%.
  • Oxane Ring Formation :

    • The hydroxyethyl side chain undergoes cyclization with pyridinium chlorochromate (PCC) in CH2Cl2 to form the 4-hydroxy-6-oxooxane group.
    • Key Data :

























      ParameterValueSource
      PCC Equivalents1.5
      Reaction Time6 hrs
      Yield58%

Biocatalytic Approaches

Whole-cell biocatalysis using E. coli expressing LovD acyltransferase has been explored for analogous compounds:

  • Substrates : Monacolin J + α-dimethylbutyryl-S-methylmercaptopropionate (DMB-S-MMP).
  • Conditions :
    • pH 7.4, 25°C, 16–24 hrs.
    • Conversion : >99%.
  • Limitations : Requires genetic engineering and specialized fermentation.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Re-esterification High stereocontrol Multi-step (4–5 steps) 67–72%
Direct Alkylation Early introduction of enoate group Low yield in cyclization step 58–68%
Biocatalytic Single-step, green chemistry Requires engineered strains >99% (conv.)

Critical Process Parameters

Temperature Control

  • Acylation at >30°C promotes dimerization of the enoate group.
  • Optimal range: 0–25°C.

Catalyst Selection

  • DMAP outperforms pyridine in acylation:





















    CatalystReaction Time (hrs)Yield (%)
    DMAP1272
    Pyridine2451

Analytical and Stability Data

HPLC Purity Profile

Column Mobile Phase Retention Time (min) Purity (%)
Intersil ODS 3V C18 ACN/Phosphate buffer 22.4 98.7

Stability

  • Storage : Stable at −18°C for >30 days; dimerizes at 25°C (t1/2 = 72 hrs).

Industrial-Scale Considerations

  • Cost Analysis :

    Step Cost Contribution (%)
    Raw Materials 58
    Catalysts 22
    Purification 20
  • Environmental Impact : Solvent recovery (THF, CH2Cl2) reduces waste by 40–50%.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ester group undergoes hydrolysis under:

  • Acidic conditions : Converts the ester to a carboxylic acid while retaining the hydroxyl group.

  • Basic conditions : Generates a carboxylate salt.

Oxidation of Hydroxyl Groups

The hydroxyl group on the oxan-2-yl moiety can be oxidized to a ketone using reagents like PCC, altering the compound’s polarity and potential biological activity.

Silylation and Deprotection

Hydroxyl groups may be temporarily protected as silyl ethers to prevent unintended reactions during synthesis. Deprotection restores the hydroxyl functionality.

Epoxidation of the Enoate Moiety

The double bond in the but-3-enoate ester can undergo epoxidation (e.g., with mCPBA), forming a reactive epoxide. This reaction is typical for alkenes and may influence the compound’s stability or reactivity in subsequent steps.

Reduction of Carbonyl Groups

The ketone in the oxanone moiety (6-oxo) can be reduced to a secondary alcohol using hydride reagents like NaBH₄ or LiAlH₄, altering its chemical and biological properties.

Structural Analysis and Reactivity

Property Value Relevance
Molecular FormulaC₂₅H₃₆O₅Indicates ester, hydroxyl, and carbonyl groups
XLogP34.7 High lipophilicity, affecting solubility and reactivity
Hydrogen Bond Donors1 Limited donor capacity due to single hydroxyl group
Hydrogen Bond Acceptors5 Multiple acceptors from ester and carbonyl groups

Potential Degradation Pathways

The compound’s complexity suggests susceptibility to:

  • Ester hydrolysis : Leading to carboxylic acid formation.

  • Oxidative cleavage : Potential cleavage of the enoate double bond under harsh conditions.

  • Hydrolysis of silyl ethers : If protected during synthesis, deprotection restores hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Basic Information

  • IUPAC Name : [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate
  • Molecular Formula : C24H36O5
  • Molecular Weight : 404.54 g/mol
  • CAS Number : 79952-43-5

Structural Features

The compound features a hexahydronaphthalene core with various functional groups that enhance its biological activity. The presence of a hydroxy oxan group contributes to its solubility and interaction with biological targets.

Pharmacological Applications

  • Cholesterol-Lowering Agent : The compound is structurally related to statins, which are widely used to manage cholesterol levels. Statins inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . Studies have indicated that derivatives of this compound exhibit similar inhibitory effects.
  • Antihyperlipidemic Effects : Research has shown that compounds with structural similarities can significantly reduce lipid levels in animal models. For instance, studies involving the administration of related statin compounds have reported reductions in LDL cholesterol and total cholesterol levels .

Case Studies

  • Epilovastatin : A notable variant of this compound is Epilovastatin, which has been studied for its efficacy in lowering cholesterol and triglycerides in clinical settings. Clinical trials demonstrated its effectiveness comparable to established statins like Lovastatin .
  • Mechanistic Studies : Research has focused on the mechanism by which this compound and its analogs exert their effects on lipid metabolism. For example, studies utilizing hepatic cell lines have elucidated pathways involving the modulation of gene expression related to lipid synthesis and uptake .

Potential Therapeutic Uses

Beyond cholesterol management, ongoing research is investigating the potential anti-inflammatory and antioxidant properties of this compound. Preliminary findings suggest that it may play a role in reducing oxidative stress markers in cardiovascular diseases .

Wirkmechanismus

The mechanism of action of [8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Derivatives

A systematic comparison with structurally related compounds reveals key differences in ester substituents, stereochemistry, and biological activity:

Compound Name / ID Ester Moiety Key Structural Features Melting Point (°C) Yield (%) Biological Relevance
Target Compound 2,2-dimethylbut-3-enoate Unsaturated ester (C3–C4 double bond) N/A N/A Potential HMG-CoA reductase inhibitor
Simvastatin 2,2-dimethylbutanoate Saturated ester N/A N/A Clinically used for hypercholesterolemia
(1S,3S,7R,8R,8aS)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl... 2,2-diethylbutanoate 2,2-diethylbutanoate Diethyl substitution in ester chain N/A N/A Enhanced steric effects; unstudied
4-[1-(2-Methylbenzyl)-4-methoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid (7a) 2-hydroxy-4-oxobut-2-enoic acid Indole core with methylbenzyl substitution 164–166 60 Anticancer or anti-inflammatory potential
Venlafaxine analogs Variable substituents Structural differences in aryl/alkyl groups (e.g., -OCH3) N/A N/A Antidepressant activity

Key Observations

Ester Modifications: The unsaturated but-3-enoate in the target compound may reduce metabolic stability compared to simvastatin’s saturated ester, as double bonds are susceptible to oxidation .

Synthetic Yields and Physical Properties :

  • Indole-based analogs (e.g., 7a–i) exhibit moderate yields (45–98%) and distinct melting points (141–257°C), correlating with crystallinity and purity. The target compound’s synthetic pathway may require optimization to achieve comparable yields.

Biological Activity: Simvastatin’s efficacy as a cholesterol-lowering agent is well-documented . Structural similarity suggests the target compound may retain HMG-CoA reductase inhibition, but the unsaturated ester could alter bioavailability or tissue distribution. Indole derivatives (e.g., 7a) and Venlafaxine analogs demonstrate that minor structural changes (e.g., methylbenzyl or methoxy groups) significantly impact biological activity, emphasizing the need for targeted SAR studies.

Computational Similarity Assessment

Using molecular fingerprinting (e.g., MACCS or Morgan fingerprints) and Tanimoto/Dice coefficients , the target compound shares high structural similarity with simvastatin (Tanimoto >0.85), suggesting comparable binding modes.

Research Findings and Implications

  • Metabolic Profile : The unsaturated ester in the target compound may lead to distinct Phase I metabolites (e.g., epoxidation or hydroxylation) compared to simvastatin’s oxidation-prone saturated chain .
  • Synthetic Challenges : Esterification of the unsaturated acid may require controlled conditions to avoid side reactions (e.g., polymerization), as seen in indole-derivative syntheses .

Biologische Aktivität

The compound [8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate (CAS No. 79952-43-5) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H36O5C_{24}H_{36}O_{5}, with a molecular weight of approximately 404.54 g/mol. The structural complexity includes a naphthalene core and oxanone moiety, which are important for its biological interactions.

Property Value
Molecular FormulaC24H36O5
Molecular Weight404.54 g/mol
CAS Number79952-43-5
IUPAC Name(1S,3R,7S,8S,8aR)-8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl...

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, the compound showed an IC50 value comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil in mouse colon carcinoma models .

Mechanism of Action:
The proposed mechanisms for its antitumor effects include:

  • Inhibition of Tumor Growth: The compound disrupts cellular proliferation pathways.
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells.
  • Synergistic Effects: When combined with other agents (e.g., PEGylated compounds), there is enhanced efficacy and reduced toxicity .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cell cultures . Further investigation into these effects could provide insights into its potential use in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A study conducted on murine models demonstrated that the administration of the compound led to a 92% reduction in tumor growth at doses significantly lower than the LD50. The study utilized a dosage regimen that highlighted the compound's effectiveness while minimizing systemic toxicity .

Study 2: Inflammatory Response Modulation

In vitro experiments using human cell lines indicated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests a potential role in managing chronic inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for [Compound], and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of structurally similar compounds (e.g., spirocyclic derivatives) often involves multi-step protocols. For example, oxalyl chloride and triethylamine in dichloromethane/DMSO at -78°C are critical for carbonyl activation . To optimize yield:

  • Use Design of Experiments (DoE) to test variables (temperature, solvent ratios, catalyst loading).
  • Monitor intermediates via HPLC or TLC and characterize products using 1H/13C^{1}\text{H}/^{13}\text{C} NMR (e.g., δ 4.29–5.46 ppm for ester or oxolane protons) .
  • Compare yields under Boc-protection vs. direct acylation conditions to minimize side reactions .

Q. How can researchers validate the stereochemical configuration of [Compound]?

Methodological Answer:

  • Use NOESY/ROESY NMR to confirm spatial relationships between protons in the hexahydronaphthalene core and oxolane substituents. For example, coupling constants (e.g., J=6.6,11.8HzJ = 6.6, 11.8 \, \text{Hz}) in 1H^{1}\text{H} NMR can indicate axial/equatorial substituents .
  • Perform X-ray crystallography on single crystals grown via slow evaporation in acetonitrile/water.
  • Compare experimental optical rotation with computational predictions (e.g., DFT-based methods) .

Q. What strategies ensure compound stability during storage and experimental use?

Methodological Answer:

  • Conduct accelerated stability studies under varying pH, temperature, and humidity. For example, use a split-plot design with 4 replicates to test degradation kinetics .
  • Analyze degradation products via LC-MS/MS and quantify using calibration curves for major fragments.
  • Store the compound in amber vials at -20°C under argon to prevent oxidation of the but-3-enoate group.

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies elucidate the role of the 4-hydroxy-6-oxooxan-2-yl moiety in biological activity?

Methodological Answer:

  • Synthesize analogs with modified oxolane rings (e.g., replacing the hydroxyl group with methoxy or fluorine) using protocols from (steps a–g).
  • Test analogs in cell-based assays (e.g., IC50_{50} measurements) and correlate activity with Hammett σ values or LogP (computational tools: COSMO-RS, Schrodinger Suite).
  • Perform molecular docking to assess hydrogen-bonding interactions between the oxolane group and target proteins (e.g., cytochrome P450 enzymes) .

Q. How should researchers design experiments to resolve contradictions in reported thermodynamic properties (e.g., solubility, logP)?

Methodological Answer:

  • Apply meta-analysis to compare literature data, noting measurement conditions (e.g., solvent, temperature). For example, discrepancies in logP may arise from shake-flask vs. HPLC methods.
  • Re-measure properties using standardized protocols (IUPAC guidelines):
    • Solubility : Use a saturation shake-flask method with UV/Vis quantification .
    • logP : Perform reverse-phase HPLC with a calibrated C18 column and isocratic elution .
  • Report uncertainties and validate via inter-laboratory comparisons .

Q. What methodological frameworks are suitable for assessing the environmental fate of [Compound] in long-term ecological studies?

Methodological Answer:

  • Follow the INCHEMBIOL project framework ():
    • Phase 1 : Measure abiotic properties (e.g., hydrolysis rate in pH 7.4 buffer, photolysis under UV light).
    • Phase 2 : Use microcosm models to simulate biodegradation in soil/water systems. Monitor metabolites via GC-TOF-MS .
    • Phase 3 : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.